molecular formula C3H3Cl5 B1626564 1,1,1,2,3-Pentachloropropane CAS No. 21700-31-2

1,1,1,2,3-Pentachloropropane

Cat. No. B1626564
CAS RN: 21700-31-2
M. Wt: 216.3 g/mol
InChI Key: ZXPCCXXSNUIVNK-UHFFFAOYSA-N
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Description

1,1,1,2,3-Pentachloropropane is a chemical compound with the molecular formula C3H3Cl5. It has an average mass of 216.321 Da and a monoisotopic mass of 213.867737 Da .


Synthesis Analysis

The synthesis of 1,1,1,2,3-Pentachloropropane can be achieved through a continuous preparation method. This involves introducing 1,1,1,3-tetrachloropropane and chlorine continuously into a reactor and subjecting them to a reaction under the action of a solid oxide catalyst . Another method involves the photochlorination of 1,1,13-tetrachloropropane .


Molecular Structure Analysis

The molecular structure of 1,1,1,2,3-Pentachloropropane consists of three carbon atoms and five chlorine atoms. The structure can be viewed in 3D using Java or Javascript .


Chemical Reactions Analysis

The dehydrochlorination of 1,1,1,2,3-Pentachloropropane can be achieved by heating it in a gas phase in the absence of a catalyst .


Physical And Chemical Properties Analysis

1,1,1,2,3-Pentachloropropane has a density of 1.6±0.1 g/cm3, a boiling point of 196.1±8.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.4 mmHg at 25°C. It has an enthalpy of vaporization of 41.5±3.0 kJ/mol and a flash point of 72.8±15.8 °C .

Scientific Research Applications

Synthesis and Optimization

1,1,1,2,3-Pentachloropropane has been extensively studied for its synthesis and optimization processes. L. Jian (2007) detailed the optimal conditions for synthesizing this compound through radical addition of carbon tetrachloride with vinyl chloride, achieving a yield of 72% and purity of 98% (Jian, 2007). Additionally, Jian (2007) investigated the effects of solvents, catalysts, and co-catalysts on the reaction, noting a significant increase in product yield with the use of a co-catalyst (Jian, 2007).

Catalysis Studies

Research by Xu Xiao-ta (2013) demonstrated an alternative synthesis method for 1,1,1,2,3-Pentachloropropane using iron powder as a catalyst, yielding a high purity product of 99.8% (Xu Xiao-ta, 2013). This study provided insights into the role of different catalysts and reaction conditions in the synthesis process.

Applications in Organic Synthesis

The compound also serves as a precursor in organic synthesis. Keyaniyan et al. (1984) explored its use in generating dichloroethenylidenecyclopropanes, which are valuable in further chemical transformations (Keyaniyan et al., 1984).

Analytical Chemistry

In the field of analytical chemistry, Gerding et al. (2010) determined the structure of tetrachloropropenes, which are related to 1,1,1,2,3-Pentachloropropane, using Raman spectra. This research contributes to the understanding of molecular structures in similar compounds (Gerding et al., 2010).

Environmental Chemistry

Fletcher et al. (2009) examined the isotope fractionation of related chloropropanes in environmental systems, providing insights into the behavior of such compounds in natural settings (Fletcher et al., 2009).

Advanced Material Synthesis

1,1,1,2,3-Pentachloropropane is also used in advanced material synthesis. For example, Bo (2008) discussed its role in the synthesis of 1,1,1,3-tetrafluoropropene, highlighting the trends and advancements in this area (Bo, 2008).

Safety and Hazards

When handling 1,1,1,2,3-Pentachloropropane, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

properties

IUPAC Name

1,1,1,2,3-pentachloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl5/c4-1-2(5)3(6,7)8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPCCXXSNUIVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(Cl)(Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60541282, DTXSID50871328
Record name 1,1,1,2,3-Pentachloropropane
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Record name CERAPP_58621
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Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

21700-31-2
Record name 1,1,1,2,3-Pentachloropropane
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Record name 1,1,1,2,3-Pentachlorpropane
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Record name 1,1,1,2,3-Pentachloropropane
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Record name 1,1,1,2,3-Pentachlorpropane
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Synthesis routes and methods I

Procedure details

Chlorine conversion was 99%; 1,1,1,3-tetrachloropropane conversion was 99%. The yields of 1,1,3-trichloropropene, 1,1,1,2,3-pentachloropropane, and 1,1,2,3-tetrachloropropene on 1,1,1,3-tetrachloropropane fed were 3.4, 82.9, and 8.1 percent, respectively. The yield of the same four undesired prominent high-boiling byproducts was 4.2 wt % in the reactor effluent.
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Synthesis routes and methods II

Procedure details

An earlier reference by Haszeldine, "Fluoro-olefins. Part II. Synthesis and Reaction of Some 3,3,3-Trihalogenopropenes" Journal of the Chemical Society [1953] pp. 3371-3378, describes a plethora of reactions of products derived from 1,1,1,3-tetrachloropropane. The reference describes preparation of this intermediate by reaction of carbon tetrachloride with ethylene in the presence of benzoyl peroxide. Among the numerous syntheses carried out by Haszeldine with 1,1,1,3-tetrachloropropane as the starting material are: dehydrochlorination of this starting material with 10% ethanolic potassium hydroxide to produce a mixture of 3,3,3- and 1,1,3-trichloropropene; isomerization of 3,3,3-trichloropropene to 1,1,3-trichloropropene using a variety of allylic rearrangement catalysts including antimony fluoride, concentrated hydrochloric acid, concentrated sulfuric acid, aluminum chloride, ferric chloride, ethanolic KOH and anhydrous hydrogen fluoride; chlorination of 1,1,3-trichloropropene in the presence of light to produce 1,1,1,2,3-pentachloropropane; chlorination of 3,3,3-trichloropropene to produce 1,1,1,2,3-pentachloropropane; dehydrochlorination of 1,1,1,2,3-pentachloropropane with ethanolic potassium hydroxide to produce a mixture of 2,3,3,3-tetrachloropropene and 1,1,2,3-tetrachloropropene; separation of 2,3,3,3-tetrachloropropene from 1,1,2,3-tetrachloropropene by distillation; and isomerization of 2,3,3,3-tetrachloropropene in the presence of aluminum chloride to produce 1,1,2,3-tetrachloropropene in 51% yield. Alternatively, Haszeldine discloses thermal isomerization of 2,3,3,3-tetrachloropropene to 1,1,2,3 tetrachloropropene at 180° C. in 45% yield. Based on the yields reported by Haszeldine for the above described series of steps, the overall yield obtained with his syntheses can be computed as 41.8% based on 1,1,1,3-tetrachloropropane, 10.4% based on carbon tetrachloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary uses of 1,1,1,2,3-pentachloropropane in the chemical industry?

A1: 1,1,1,2,3-Pentachloropropane serves primarily as a key intermediate in the production of fluorinated hydrocarbons, particularly hydrofluoroolefins (HFOs) like 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) and 2,3,3,3-tetrafluoropropene (HFO-1234yf). [, , , , , , ] These HFOs are considered more environmentally friendly alternatives to traditional refrigerants and propellants due to their lower global warming potential.

Q2: What is the main chemical reaction involving 1,1,1,2,3-pentachloropropane in the production of these HFOs?

A2: The primary reaction is catalytic fluorination. 1,1,1,2,3-Pentachloropropane is reacted with hydrogen fluoride (HF) in the presence of a catalyst, typically a chromium-based catalyst, at elevated temperatures. [, , , , ] This reaction replaces chlorine atoms in the molecule with fluorine atoms, leading to the formation of the desired HFO products.

Q3: Are there variations in the fluorination process for producing different HFOs from 1,1,1,2,3-pentachloropropane?

A3: Yes, reaction conditions significantly impact product selectivity. For instance, producing 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) often involves liquid-phase fluorination, where HF is added to a solution containing 1,1,1,2,3-pentachloropropane, the catalyst, and a solvent. [, ] Conversely, synthesizing 2,3,3,3-tetrafluoropropene (HFO-1234yf) frequently employs gas-phase fluorination, requiring specific temperature ranges and the potential addition of oxygen. [, , , ]

Q4: Does the research mention any challenges associated with the fluorination of 1,1,1,2,3-pentachloropropane?

A4: One challenge highlighted is the potential for catalyst deactivation during gas-phase fluorination. [] To address this, research suggests introducing a controlled amount of oxygen alongside the catalyst to improve catalyst lifespan and enhance the efficiency of 2-chloro-3,3,3-trifluoropropene production.

Q5: Besides its use in HFO production, are there other applications of 1,1,1,2,3-pentachloropropane mentioned in the research?

A5: While not extensively discussed, one paper describes a method to synthesize 1,1,2,3-tetrachloropropene from 1,1,1,2,3-pentachloropropane. [] This suggests potential applications of the compound as an intermediate for other chlorinated hydrocarbons.

Q6: What is the molecular formula and weight of 1,1,1,2,3-pentachloropropane?

A6: The molecular formula for 1,1,1,2,3-pentachloropropane is C3H3Cl5, and its molecular weight is 210.32 g/mol.

Q7: Does the research provide any information about the stability of 1,1,1,2,3-pentachloropropane?

A7: While specific stability data is not extensively provided, the research does indicate that 1,1,1,2,3-pentachloropropane can be handled and reacted under various conditions, including high temperatures and in the presence of reactive substances like hydrogen fluoride and catalysts. [, , , , ] This suggests a degree of stability under controlled conditions.

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